molecular formula C7H13ClN4O2 B2396907 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1185045-46-8

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B2396907
CAS No.: 1185045-46-8
M. Wt: 220.66
InChI Key: XQXPZOHQOIVJTC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and dimethyl groups at the 3- and 5-positions of the pyrazole ring, along with an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-5-7(11(12)13)6(2)10(9-5)4-3-8;/h3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPZOHQOIVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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